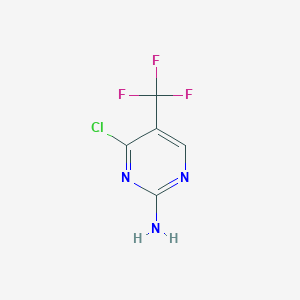

4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPIJBRPRPTDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620157 | |

| Record name | 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201657-24-0 | |

| Record name | 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine

Executive Summary

This compound is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the trifluoromethyl and chloro substituents, make it a sought-after intermediate for synthesizing targeted enzyme inhibitors and other bioactive molecules. This guide provides a comprehensive overview of the principal synthetic pathway to this compound, detailing the underlying chemical mechanisms, offering field-tested experimental protocols, and emphasizing critical safety and handling considerations. The methodology is presented as a robust two-step process, beginning with a classical cyclocondensation to form the pyrimidine core, followed by a deoxychlorination to yield the final product.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, reveals a straightforward and efficient synthetic strategy. The primary disconnection occurs at the C4-Cl bond, pointing to a pyrimidin-4-ol or its tautomeric pyrimidin-4-one as the immediate precursor. This intermediate, (I) , is readily accessible through a well-established cyclocondensation reaction. The pyrimidine ring itself can be constructed from a guanidine synthon and a trifluoromethyl-containing β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate (III) .

Caption: Retrosynthetic analysis of the target molecule.

This analysis establishes a two-step forward synthesis, which is both convergent and utilizes readily available starting materials. This pathway is widely adopted for its reliability and scalability.

The Core Synthesis Pathway

The synthesis is logically divided into two primary stages: the formation of the heterocyclic core and the subsequent functional group interconversion to install the chloro moiety.

Caption: Forward synthesis workflow diagram.

Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)pyrimidin-4-ol (I)

Principle and Mechanism

This foundational step involves the cyclocondensation reaction between guanidine and ethyl 4,4,4-trifluoroacetoacetate.[1][2] The reaction is typically base-catalyzed, often using sodium ethoxide generated in situ or added as a reagent. The mechanism proceeds via initial nucleophilic attack of guanidine on the more electrophilic ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization via attack of the second amino group on the ester carbonyl, eliminating ethanol and water to form the stable pyrimidine ring.

Detailed Experimental Protocol

-

Reactor Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (400 mL).

-

Base Preparation: Carefully add sodium metal (1.15 eq.) in small portions to the ethanol at room temperature to generate a solution of sodium ethoxide. Allow the sodium to react completely.

-

Reagent Addition: To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq.). Stir for 15 minutes to allow for the formation of free guanidine.

-

Substrate Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by carefully adding glacial acetic acid until the pH is approximately 7.

-

Reduce the solvent volume to about one-third using a rotary evaporator.

-

Cool the concentrated mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water (2 x 50 mL) and then a small amount of cold ethanol.

-

-

Drying: Dry the white to off-white solid in a vacuum oven at 50-60°C to a constant weight. The product, 2-amino-5-(trifluoromethyl)pyrimidin-4-ol, is typically of sufficient purity for the next step.

| Parameter | Value |

| Starting Materials | Guanidine HCl, Ethyl 4,4,4-trifluoroacetoacetate, Sodium |

| Solvent | Absolute Ethanol |

| Reaction Time | 4-6 hours |

| Temperature | Reflux (~78°C) |

| Typical Yield | 75-85% |

Step 2: Synthesis of this compound

Principle and Mechanism

This step is a deoxychlorination reaction, converting the hydroxyl group of the pyrimidin-4-ol intermediate into a chloro group.[3] Phosphorus oxychloride (POCl₃) is the classic and most effective reagent for this transformation on electron-deficient heterocyclic systems.[4][5] The reaction mechanism involves the initial formation of a phosphate ester intermediate by reaction with the pyrimidinol tautomer. Subsequent nucleophilic attack by a chloride ion, either from POCl₃ itself or an added chloride source, displaces the phosphate group to yield the chlorinated product. The presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can accelerate the reaction.[3]

Detailed Experimental Protocol

-

Reactor Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a dropping funnel.

-

Reagent Addition: Charge the flask with 2-amino-5-(trifluoromethyl)pyrimidin-4-ol (I) (1.0 eq.).

-

Chlorinating Agent: Carefully and slowly add phosphorus oxychloride (POCl₃) (5-10 eq.) to the flask at room temperature. Note: This is a highly corrosive and moisture-sensitive reagent.

-

Catalyst (Optional): Add N,N-diisopropylethylamine (DIPEA) (0.1-0.2 eq.) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. The mixture should become a clear, homogenous solution. Monitor reaction completion by TLC or HPLC.

-

Work-up and Isolation (CRITICAL STEP):

-

Allow the reaction mixture to cool to room temperature.

-

EXTREME CAUTION: Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice (approx. 10x the volume of POCl₃ used) in a large beaker with vigorous stirring. This is a highly exothermic and gas-evolving quenching process.

-

Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution until the pH is 8-9.

-

The product will precipitate as a solid. Stir the slurry for 30 minutes in an ice bath.

-

Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

-

Drying: Dry the product in a vacuum oven at 40-50°C. The final product, this compound, is obtained as a solid.[6]

| Parameter | Value |

| Starting Material | 2-Amino-5-(trifluoromethyl)pyrimidin-4-ol |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) |

| Reaction Time | 3-5 hours |

| Temperature | Reflux (~105-110°C) |

| Typical Yield | 80-90% |

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Data for C₅H₃ClF₃N₃ (MW: 197.55)[6][7][] |

| ¹H NMR | A broad singlet corresponding to the -NH₂ protons. A singlet for the pyrimidine C6-H. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |

| ¹³C NMR | Resonances for the five distinct carbon atoms in the molecule. |

| Mass Spec (ESI) | [M+H]⁺ at m/z 198.0 |

Safety and Handling

-

Phosphorus Oxychloride (POCl₃): This reagent is highly toxic, corrosive, and reacts violently with water.[3] It must be handled exclusively in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory. The quenching process is extremely hazardous and must be performed with extreme care and appropriate scale-up considerations.

-

Guanidine Hydrochloride: Can cause skin and eye irritation. Standard laboratory PPE should be worn.

-

Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere or a layer of mineral oil.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound. The methodology relies on fundamental organic reactions, making it accessible and scalable. Careful execution of the chlorination and subsequent quenching steps is paramount to ensuring both high yield and operational safety. This guide serves as a foundational reference for researchers and process chemists working with this valuable synthetic intermediate.

References

- CN111533699A - Synthetic method of 2- (trifluoromethyl)

-

Li, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543. (URL: [Link])

- Appretech Scientific Limited. This compound. (URL: )

- US8729265B2 - Regioselective preparation of 2-amino-5-trifluoromethylpyrimidine derivatives - Google P

- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 01(07), 124-126. (URL: )

-

Kim, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 151-161. (URL: [Link])

- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google P

-

Gomha, S. M., et al. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 24(21), 3939. (URL: [Link])

-

Kappe, C. O., et al. (2013). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry, 9, 213-220. (URL: [Link])

-

Rahimifard, M., et al. (2017). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 41, 1-36. (URL: [Link])

-

Hyma Synthesis Pvt. Ltd. Company Profile. (URL: [Link])

-

Jana, G. K. (2019). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 96, 1-6. (URL: [Link])

-

Martins, M. A. P., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(16), 4948. (URL: [Link])

-

ResearchGate Discussion on Chlorination using POCl3. (2013). (URL: [Link])

-

Lee, H. W., et al. (2017). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469. (URL: [Link])

-

ResearchGate Discussion on POCl3/PCl5 Mixture. (2017). (URL: [Link])

-

MySkinRecipes. This compound Product Page. (URL: [Link])

-

Kushch, S. O., et al. (2015). Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures. Chemistry of Heterocyclic Compounds, 51, 624-631. (URL: [Link])

-

Gomha, S. M., et al. (2017). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molecules, 22(7), 1202. (URL: [Link])

-

Gademann, K., et al. (2013). Syntheses of Cyclic Guanidine-Containing Natural Products. Israel Journal of Chemistry, 53(1-2), 107-118. (URL: [Link])

Sources

- 1. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. appretech.com [appretech.com]

- 7. This compound | 1201657-24-0 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the pyrimidine core, a reactive chlorine atom, an electron-withdrawing trifluoromethyl group, and a primary amine, confer a distinct physicochemical profile that is crucial for its application as a synthetic building block. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its chemical reactivity and stability.

Introduction: The Significance of Fluorinated Pyrimidines

The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The pyrimidine ring is a privileged scaffold, present in numerous natural and synthetic bioactive compounds. The combination of these features in this compound makes it a valuable intermediate for the synthesis of novel kinase inhibitors and other potential therapeutic agents. Understanding its fundamental physicochemical properties is paramount for its effective utilization in drug design and development.

Chemical Identity and Core Properties

A solid understanding of the fundamental properties of a compound is the foundation for its application in research and development. Below is a summary of the key identifiers and computed properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1201657-24-0 | [5][6] |

| Molecular Formula | C₅H₃ClF₃N₃ | [5][6] |

| Molecular Weight | 197.55 g/mol | [5][6] |

| Canonical SMILES | C1=C(C(=NC(=N1)N)Cl)C(F)(F)F | |

| Physical Form | Solid (predicted) | [4] |

| Boiling Point (Predicted) | 309.3 ± 52.0 °C at 760 mmHg | N/A |

| LogP (Predicted) | 1.6611 | [7] |

| PSA (Polar Surface Area) | 52.53 Ų | [7] |

Synthesis and Characterization

Proposed Synthesis Workflow

The most probable synthetic route involves the chlorination of a precursor, likely a hydroxypyrimidine, using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][6][8][9]

Caption: Proposed synthesis of this compound.

Experimental Protocol: Chlorination of a Hydroxypyrimidine Derivative (General Procedure)

This protocol is a general representation and may require optimization for the specific substrate.

Materials:

-

2-Amino-5-(trifluoromethyl)pyrimidin-4-ol (or related hydroxypyrimidine)

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)

-

Teflon-lined stainless steel reactor

-

Ice-water bath

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry Teflon-lined stainless steel reactor, add the hydroxypyrimidine substrate (1 equivalent).

-

Add phosphorus oxychloride (POCl₃) (1 to 1.5 equivalents per hydroxyl group).[4][8]

-

Optionally, add a catalytic amount of an organic base like pyridine.[4]

-

Seal the reactor and heat the mixture to 140-160 °C for 2-4 hours, with stirring.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, cool the reactor to room temperature and then carefully quench the reaction mixture by slowly adding it to a beaker of ice-water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH reaches approximately 8-9.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or recrystallization from an appropriate solvent system.

Physicochemical Properties and Their Determination

The following sections detail key physicochemical properties and provide standardized, field-proven protocols for their experimental determination.

Melting Point

The melting point is a critical indicator of a compound's purity.[10][11][12] For a pure crystalline solid, a sharp melting range of 1-2 °C is expected.

Experimental Protocol: Capillary Melting Point Determination [10][11][12][13]

Caption: Workflow for melting point determination.

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a melting point apparatus.

-

First, perform a rapid heating to determine an approximate melting range.

-

Allow the apparatus to cool, then use a fresh sample and heat slowly, at a rate of 1-2 °C per minute, when approaching the approximate melting point.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.

Solubility

Solubility is a crucial parameter in drug development, influencing bioavailability and formulation.[7][14][15][16] Both kinetic and thermodynamic solubility are important to assess.

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method) [14][16]

Caption: Shake-flask method for thermodynamic solubility.

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and shake it at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

After equilibration, separate the undissolved solid from the solution by filtration through a low-binding filter or by centrifugation.

-

Dilute an aliquot of the clear supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve.

Acidity Constant (pKa)

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding. The presence of the aminopyrimidine moiety suggests the compound will have a basic pKa.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry [17][18][19][20][21]

Caption: Workflow for pKa determination by UV-Vis spectroscopy.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

In a 96-well UV-transparent plate, add a small, constant volume of the stock solution to each well, followed by the different buffer solutions to achieve the same final concentration of the compound in each well.

-

Measure the UV-Vis absorbance spectrum (e.g., from 220 to 400 nm) for each well using a plate reader.

-

Select a wavelength where the absorbance changes significantly with pH.

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

-

Fit the resulting data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be relatively simple. A singlet for the pyrimidine proton and a broad singlet for the two amine protons are anticipated. The chemical shift of the pyrimidine proton will be influenced by the adjacent electron-withdrawing chloro and trifluoromethyl groups.

-

¹³C NMR: The spectrum will show five distinct carbon signals. The carbon atom bonded to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts will be characteristic of a substituted pyrimidine ring. Online prediction tools can provide estimated chemical shifts.[22]

-

¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be in the typical range for trifluoromethyl groups on an aromatic ring.[23][24][25][26][27]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[28][29][30][31]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine |

| 1650-1550 | Strong | C=N and C=C stretching of the pyrimidine ring |

| 1350-1100 | Strong | C-F stretching of the trifluoromethyl group |

| 850-750 | Medium-Strong | C-Cl stretching |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation may involve the loss of the trifluoromethyl group, chlorine, or parts of the pyrimidine ring.

Chemical Reactivity and Stability

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position of the pyrimidine ring is activated by the electron-withdrawing trifluoromethyl group and the ring nitrogen atoms, making it susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides).[5][32][33][34] This reactivity is fundamental to its use as a synthetic intermediate.

-

Stability of the Trifluoromethyl Group: The C-F bonds in the trifluoromethyl group are very strong, rendering this group highly stable under a wide range of reaction conditions and metabolically robust.[1][2][3][35]

-

Storage and Handling: The compound should be stored in a cool, dark place under an inert atmosphere to prevent potential degradation.[33] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

Conclusion

This compound is a valuable building block in contemporary drug discovery, offering a unique combination of a reactive handle for further functionalization and the beneficial properties of a trifluoromethyl group. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a robust framework for its characterization and application. The provided protocols offer standardized methods for determining its key properties, and the discussion on its predicted spectral data and reactivity serves as a valuable resource for researchers working with this and related compounds.

References

-

Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. Journal of Organic Chemistry, 46(13), 2819-2823. [Link]

-

Sun, Z., & Qu, H. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

-

Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(7), 589-596. [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

MIT OpenCourseWare. (2010, February 4). Melting Point | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

-

Kysil, V. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Barlin, G. B., & Brown, D. J. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2473-2475. [Link]

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Sun, Z., & Qu, H. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Trifluoromethylated Aromatics in Modern Chemistry. Retrieved from [Link]

-

Signore, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3328. [Link]

-

Anderson, J. E., et al. (2005). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2005(6), 233-247. [Link]

-

Jones, A. M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1148-1154. [Link]

-

Blass, J., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(22), 8567-8571. [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

Ish Math Test Prep. (2023, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) [Video]. YouTube. [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

-

Pawar, A. S., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 521-528. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Subirats, X., et al. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9642-9662. [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

Butts, C. P., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. [Link]

-

Pike, D. L., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(12), 8093-8098. [Link]

-

St-Jean, F., & Paton, R. S. (2022). Prediction of 19F NMR chemical shift by machine learning. ResearchGate. [Link]

-

Ríos-Martínez, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Biomolecular Screening, 17(8), 1109-1114. [Link]

-

Butts, C. P., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Science, 13(12), 3466-3477. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved from [Link]

- Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

Pharmazone. (2024, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

-

Chemistry by Dr. Anamik Shah. (2022, August 7). How to find Pka of compound using UV visible spectroscopy [Video]. YouTube. [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts, 15(05), 0471. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Majid Ali. (2022, September 27). IR Absorption Spectrum - Functional Group Regions [Video]. YouTube. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Heravi, M. M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. westlab.com [westlab.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 15. pharmatutor.org [pharmatutor.org]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 20. pharmaguru.co [pharmaguru.co]

- 21. youtube.com [youtube.com]

- 22. Visualizer loader [nmrdb.org]

- 23. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chemrxiv.org [chemrxiv.org]

- 25. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 28. scribd.com [scribd.com]

- 29. youtube.com [youtube.com]

- 30. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 31. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 32. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 34. researchgate.net [researchgate.net]

- 35. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine (CAS 1201657-24-0)

A Keystone Building Block for Advanced Kinase Inhibitors

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine, a fluorinated heterocyclic intermediate of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of the chloro, amino, and trifluoromethyl groups on the pyrimidine core imparts unique reactivity and makes it a valuable scaffold in medicinal chemistry. This document delves into its physicochemical properties, outlines a probable synthetic approach, details its characteristic reactivity, and highlights its application in the development of targeted therapeutics, particularly dual FLT3/CHK1 kinase inhibitors for oncology. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.

Introduction: The Strategic Importance of a Fluorinated Pyrimidine

The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, owing to its presence in nucleobases and its ability to participate in various biological interactions. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This compound combines these features with a reactive chlorine atom at the 4-position and a nucleophilic amino group at the 2-position, creating a trifecta of functionalities that are highly sought after in modern drug discovery.

This compound has emerged as a critical intermediate, particularly in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique electronic properties and steric profile of this compound allow for the construction of highly potent and selective kinase inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1201657-24-0 | [] |

| Molecular Formula | C₅H₃ClF₃N₃ | [][2] |

| Molecular Weight | 197.55 g/mol | [][2] |

| Appearance | Solid (form may vary) | [3] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Refrigerator (2-8 °C), under an inert atmosphere | [3] |

Spectroscopic Data:

While publicly available, fully assigned spectra are limited, the expected spectroscopic signatures are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amine protons (-NH₂) and the aromatic proton on the pyrimidine ring. The chemical shift of the aromatic proton will be influenced by the adjacent chloro and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the five carbon atoms of the pyrimidine ring and the trifluoromethyl group. The carbon attached to the fluorine atoms will exhibit a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed journals, its structure suggests a plausible synthetic route based on established pyrimidine chemistry. A likely approach involves the cyclocondensation of a trifluoromethylated three-carbon precursor with guanidine, followed by chlorination.

Postulated Synthesis Workflow

A potential synthetic pathway is illustrated below. This is a generalized scheme, and optimization of reagents and conditions would be necessary.

Caption: Postulated synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Cyclocondensation to form the pyrimidine core

-

To a solution of a suitable trifluoromethylated β-ketoester or β-ketonitrile in an alcoholic solvent (e.g., ethanol), add an equimolar amount of guanidine hydrochloride and a base such as sodium ethoxide.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The resulting precipitate, 2-amino-4-hydroxy-5-(trifluoromethyl)pyrimidine, is collected by filtration, washed with cold solvent, and dried.

Step 2: Chlorination of the hydroxy pyrimidine

-

Carefully add the dried 2-amino-4-hydroxy-5-(trifluoromethyl)pyrimidine to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC or HPLC.

-

After completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously quenched with ice water and neutralized with a base (e.g., sodium bicarbonate solution).

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo.

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Reactivity and Key Transformations

The chemical behavior of this compound is dictated by its key functional groups. The chlorine atom at the C4 position is a good leaving group and is susceptible to nucleophilic aromatic substitution (SNAr). The amino group at the C2 position can also participate in various reactions, such as couplings and condensations.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group activates the C4 position for nucleophilic attack. This is the most synthetically useful transformation of this molecule.

Caption: Nucleophilic aromatic substitution at the C4 position.

A prime example of this reactivity is the reaction with primary or secondary amines to form 4-amino-substituted pyrimidines. This reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dioxane, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The unique structural and electronic features of this compound make it an ideal starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors.

Synthesis of Dual FLT3/CHK1 Inhibitors

A notable application is in the development of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1). Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. CHK1 is involved in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. A dual inhibitor could offer a synergistic therapeutic effect and overcome drug resistance.[4][5]

A published synthetic route utilizes this compound as a key building block.[4]

Experimental Protocol: Synthesis of a Key Intermediate for FLT3/CHK1 Inhibitors [4]

Reaction: Nucleophilic substitution of this compound with tert-butyl (3-aminopropyl)carbamate.

-

To a solution of this compound (1.0 mmol) and tert-butyl (3-aminopropyl)carbamate (1.2 mmol) in 10 mL of acetonitrile, add triethylamine (1.5 mmol) at room temperature.

-

Heat the reaction mixture to 80 °C and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography to afford tert-butyl (3-((2-amino-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)carbamate.

This intermediate can then be further elaborated through coupling reactions to yield the final dual FLT3/CHK1 inhibitors.[4]

Caption: Application in the synthesis of dual FLT3/CHK1 inhibitors.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: May be harmful if swallowed and may cause serious eye damage.[3]

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If swallowed, call a poison center or doctor if you feel unwell.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a highly functionalized building block with significant potential in the fields of medicinal chemistry and agrochemical synthesis. Its strategic combination of a reactive chlorine atom, a nucleophilic amino group, and a stabilizing trifluoromethyl group on a pyrimidine core makes it an invaluable tool for the synthesis of complex, biologically active molecules. Its demonstrated utility in the creation of potent and selective kinase inhibitors underscores its importance for the future of targeted drug discovery. This guide serves as a foundational resource for scientists looking to harness the synthetic potential of this versatile compound.

References

-

Deng, M., Gao, Y., Wang, P., Du, W., Xu, G., Li, J., Zhou, Y., & Liu, T. (2024). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 15(2), 539–552. [Link]

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a general SDS search, specific URL may vary.

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

Deng, M., Gao, Y., Wang, P., Du, W., Xu, G., Li, J., Zhou, Y., & Liu, T. (2024). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 15(2), 539–552. [Link]

-

Jin, T., Xu, L., Wang, P., Hu, X., Zhang, R., Wu, Z., Du, W., Kan, W., Li, K., Wang, C., Zhou, Y., Li, J., & Liu, T. (2021). Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile. Journal of Medicinal Chemistry, 64(20), 15069–15090. [Link]

-

Gao, Y., Deng, M., Wang, P., Xu, G., Li, J., Zhou, Y., & Liu, T. (2023). Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia. Leukemia, 37(3), 539–549. [Link]

-

Xu, L., Jin, T., Wang, P., Hu, X., Zhang, R., Wu, Z., Du, W., Kan, W., Li, K., Wang, C., Zhou, Y., Li, J., & Liu, T. (2022). Development of Dual FLT3 and CHK1 PROTACs for the Treatment of AML. Journal of Medicinal Chemistry, 65(21), 14455–14475. [Link]

-

Royal Society of Chemistry. (n.d.). Show related. Retrieved from [Link]

Sources

- 2. appretech.com [appretech.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine: A Technical Guide for Researchers

Introduction

4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its trifluoromethyl and chloro-substituted pyrimidine core is a prevalent motif in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties, particularly its Nuclear Magnetic Resonance (NMR) profile, is paramount for researchers engaged in the synthesis, characterization, and quality control of novel compounds derived from this scaffold. This in-depth technical guide provides a comprehensive overview of the NMR spectroscopic data for this compound, including detailed experimental protocols and an analysis of its characteristic spectral features.

Molecular Structure and Properties

This compound possesses the chemical formula C₅H₃ClF₃N₃ and a molecular weight of 197.55 g/mol .[1] The structural arrangement of the amine, chloro, and trifluoromethyl groups on the pyrimidine ring gives rise to a unique electronic environment, which is reflected in its NMR spectra.

Molecular Structure of this compound

Caption: 2D structure of this compound.

NMR Spectroscopic Data

The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. The data is based on the analysis of closely related structures and typical chemical shifts for similar chemical environments.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H-6 |

| ~5.5 | br s | 2H | -NH₂ |

Note: The chemical shift of the amine protons can be variable and may broaden or exchange with deuterium in deuterated solvents like D₂O.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C-2 |

| ~159 | C-4 |

| ~155 (q, J ≈ 35 Hz) | C-6 |

| ~121 (q, J ≈ 270 Hz) | -CF₃ |

| ~115 (q, J ≈ 5 Hz) | C-5 |

Note: The carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -65 | s | -CF₃ |

Note: The ¹⁹F chemical shift is referenced to an external standard, typically CFCl₃.

Experimental Protocols

The following is a generalized, yet detailed, protocol for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which may improve the resolution of the amine protons.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0.00 ppm. For ¹⁹F NMR, an external standard like trifluorotoluene or CFCl₃ is often used.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: 0-10 ppm.

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Spectral Width: 0-200 ppm.

¹⁹F NMR:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 64-256 scans.

-

Spectral Width: A range appropriate for trifluoromethyl groups, for instance, -50 to -80 ppm.

NMR Data Acquisition and Processing Workflow

Caption: A generalized workflow for NMR analysis.

Interpretation and Causality of Spectral Features

-

¹H NMR: The aromatic region is simplified due to the substitution pattern, showing only a singlet for the proton at the 6-position. The broad singlet for the amine protons is characteristic and its chemical shift can be influenced by solvent and concentration. The absence of significant coupling for the H-6 proton confirms the substitution at the 5-position.

-

¹³C NMR: The effect of the electron-withdrawing trifluoromethyl and chloro groups is evident in the downfield shifts of the pyrimidine carbons. The key feature is the quartet for C-5 and the CF₃ carbon, a direct result of one-bond and two-bond C-F coupling, respectively. The magnitude of these coupling constants is diagnostic for the presence of the trifluoromethyl group.

-

¹⁹F NMR: The trifluoromethyl group typically appears as a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is highly sensitive to the electronic environment of the pyrimidine ring. Any substitution on the ring that alters the electron density will cause a predictable shift in the ¹⁹F resonance, making it an excellent probe for monitoring chemical reactions.

Conclusion

The NMR spectroscopic data of this compound is well-defined and provides unambiguous confirmation of its structure. The characteristic chemical shifts and coupling patterns, particularly the quartets in the ¹³C NMR spectrum and the singlet in the ¹⁹F NMR spectrum, serve as reliable diagnostic markers for this important synthetic intermediate. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain high-quality spectral data, ensuring the integrity and purity of their compounds for downstream applications in drug discovery and development.

References

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development. This guide provides a comprehensive overview of the theoretical considerations for the solubility and stability of this compound. In the absence of extensive publicly available experimental data, this document outlines detailed, field-proven methodologies for determining these critical parameters. The protocols provided are designed to be self-validating and are grounded in established principles of pharmaceutical science, enabling researchers to generate reliable data for their specific applications.

Introduction: The Pivotal Role of Physicochemical Profiling

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is paved with meticulous characterization. Among the most fundamental of these characterizations are the determination of solubility and stability. For a molecule like this compound, which often serves as a scaffold for more complex drug molecules, these properties are not merely data points but critical determinants of its utility.

-

Solubility dictates the compound's behavior in various solvent systems, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. Poor solubility can be a significant hurdle in drug development, leading to challenges in formulation and absorption.

-

Stability defines the compound's resilience to degradation under various environmental stressors. An unstable compound can lead to loss of potency, the formation of potentially toxic impurities, and a shortened shelf life.

This guide will first delve into the theoretical underpinnings of the solubility and stability of this compound, based on its structural features. Subsequently, it will provide robust, step-by-step protocols for the experimental determination of these properties, empowering researchers to build a comprehensive physicochemical profile of this important molecule.

Physicochemical Properties at a Glance

While extensive experimental data is not widely published, basic properties of this compound can be compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1201657-24-0 | [1] |

| Molecular Formula | C₅H₃ClF₃N₃ | [1] |

| Molecular Weight | 197.55 g/mol | [1] |

| Appearance | Solid | |

| Storage | Refrigerator (2-8°C), under inert atmosphere | [2] |

Solubility Profile: A Theoretical and Practical Approach

A comprehensive understanding of a compound's solubility in a range of solvents is crucial for its application in both synthetic chemistry and biological assays.

Theoretical Considerations

The solubility of this compound is governed by the interplay of its functional groups:

-

Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to solubility in polar protic solvents.

-

Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents like water and alcohols.

-

Chloro Group (-Cl): This electronegative group adds to the molecule's polarity.

-

Trifluoromethyl Group (-CF₃): This highly lipophilic group can significantly decrease aqueous solubility but may enhance solubility in non-polar organic solvents.

Based on these features, it is anticipated that this compound will exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO)[3][4] and limited solubility in water. Its solubility in common organic solvents like methanol, ethanol, and acetonitrile will likely fall somewhere in between.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for quantitatively determining the solubility of this compound.

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF))

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Caption: Workflow for determining thermodynamic solubility.

-

Preparation of Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration. Perform serial dilutions to create a set of calibration standards.

-

Sample Preparation for Solubility: Add an excess amount of the compound to a vial containing a known volume of the test solvent.

-

Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the excess solid.

-

Sample Collection: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

HPLC Analysis: Inject the calibration standards and the filtered sample onto a validated HPLC-UV system.

-

Quantification: Determine the concentration of the compound in the filtered sample by comparing its peak area to the calibration curve.

Stability Profile: A Forced Degradation Approach

Understanding the chemical stability of this compound is critical for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies are an essential tool for this purpose[5][6][7].

Theoretical Considerations

The structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, which could lead to the formation of the corresponding 4-hydroxy derivative.

-

Oxidation: The amino group and the electron-rich pyrimidine ring could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

-

Photolysis: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.

-

Thermolysis: High temperatures can induce decomposition of the molecule.

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted to identify potential degradants and develop a stability-indicating analytical method[8][9].

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile, and methanol

-

Buffers (e.g., phosphate, acetate)

-

Photostability chamber

-

Oven

-

HPLC-UV/PDA system, preferably coupled with a mass spectrometer (LC-MS) for degradant identification.

Caption: Workflow for conducting forced degradation studies.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose both the solid compound and the stock solution to heat (e.g., 80°C).

-

Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw aliquots from the stressed samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a developed and validated stability-indicating HPLC method.

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent compound and the formation of new peaks.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

For major degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structure elucidation[10][11].

-

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the development of a robust analytical method that can separate the parent compound from all potential degradation products.

Method Development Strategy

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

-

Method Validation: The final method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion and Future Perspectives

While there is a scarcity of published, quantitative data on the solubility and stability of this compound, this guide provides a robust framework for its determination. The theoretical considerations based on its chemical structure offer valuable initial insights, but these must be substantiated by rigorous experimental data. The protocols outlined herein provide a clear path for researchers to generate this critical information, ensuring the reliable and effective use of this important building block in their research and development endeavors. As this compound continues to be explored in various therapeutic areas, the generation and dissemination of such fundamental physicochemical data will be invaluable to the scientific community.

References

-

PubChem. 4-Chloro-5-methylpyrimidin-2-amine. Available from: [Link]

-

PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine. Available from: [Link]

- Jain, D., & Basniwal, P. K. (2012). Current trends in forced degradation study for pharmaceutical product development.

- Shinde, A. K., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00089.

-

Arkat USA. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Available from: [Link]

-

Appretech Scientific Limited. This compound. Available from: [Link]

- Ding, K., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry, 60(12), 5037-5048.

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 01(07), 124-126.

-

MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]

- Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 987-1004.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38387.

-

IJRPC. AN EFFECTIVE AND SENSITIVE STABILITY INDICATING CHROMATOGRAPHIC APPROACH BASED ON RP-HPLC FOR TRIFLURIDINE AND TIPIRACIL IN BULK. Available from: [Link]

- Khan, G. A., et al. (2015). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.

-

Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

- Raza, A., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Tropical Journal of Pharmaceutical Research, 17(1), 139-146.

- Singh, S., et al. (2015). Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 107, 349-359.

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

-

FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants. Available from: [Link]

-

化源网. (4-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)methanol - CAS号查询. Available from: [Link]

-

ResearchGate. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Available from: [Link]

-

NIH. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. Available from: [Link]

-

PubMed. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR. Available from: [Link]

-

ResearchGate. (PDF) 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. Available from: [Link]-tolylpyrimidin-4-amine)

Sources

- 1. This compound | 1201657-24-0 [chemicalbook.com]

- 2. 1201657-24-0|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. ijrpc.com [ijrpc.com]

- 10. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Trifluoromethylpyrimidines in Modern Drug Discovery and Agrochemical Science: A Technical Guide to Biological Activity

Introduction: The Strategic Advantage of Fluorination in Pyrimidine Scaffolds

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal and agrochemical research. The trifluoromethyl (CF3) group, in particular, imparts a unique combination of properties that can dramatically enhance the biological activity, metabolic stability, and bioavailability of parent molecules.[1][2][3][4][5] When appended to the pyrimidine ring, a privileged structure in numerous biologically active compounds, the resulting trifluoromethylpyrimidines represent a class of molecules with immense therapeutic and commercial potential.[6][7] This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethylpyrimidines, offering field-proven insights into their mechanisms of action, methodologies for their evaluation, and a summary of key quantitative data to empower researchers in their discovery and development endeavors.

The C-F bond's strength, greater than that of a C-H bond, contributes to the increased stability of fluorinated molecules.[1] The high electronegativity of fluorine can alter the electronic properties of the pyrimidine ring, influencing its interactions with biological targets. Furthermore, the lipophilicity of the CF3 group can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1][2] These fundamental physicochemical alterations are the basis for the broad spectrum of biological activities observed in this compound class.

Anticancer Activity: Targeting the Engines of Malignancy

Trifluoromethylpyrimidine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[1][6][8] Their mechanisms of action are often multifaceted, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.

Mechanism of Action: EGFR Kinase Inhibition

A significant focus of research has been the development of trifluoromethylpyrimidines as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[8] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[9][10] Its overexpression or mutation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][11] Trifluoromethylpyrimidine-based compounds have been designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[8] This inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.

Diagram: Simplified EGFR Signaling Pathway and Inhibition by Trifluoromethylpyrimidines

Caption: Inhibition of the EGFR signaling cascade by a trifluoromethylpyrimidine derivative.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of novel trifluoromethylpyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 9u | A549 (Lung Carcinoma) | 0.35 | [8] |

| MCF-7 (Breast Cancer) | 3.24 | [8] | |

| PC-3 (Prostate Cancer) | 5.12 | [8] | |

| YS71 | PC-3 (Prostate Cancer) | < 0.2 | [12][13] |

| DU145 (Prostate Cancer) | < 0.2 | [12][13] | |

| Compound 5 | Taxane-Resistant PC-3 | 0.14 - 0.28 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard preliminary screen for anticancer activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylpyrimidine compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[14]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

Diagram: MTT Assay Workflow

Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes

The pyrimidine scaffold is a well-established pharmacophore in antimicrobial and antifungal agents. The addition of a trifluoromethyl group can enhance the efficacy of these compounds against a broad spectrum of pathogens.[6][7][15]

Mechanism of Action

The precise mechanisms of action for many antimicrobial trifluoromethylpyrimidines are still under investigation. However, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as nucleic acid synthesis, protein synthesis, or cell wall integrity. Some derivatives have shown potent activity against plant pathogenic fungi by inhibiting mycelial growth.[16][17]

Quantitative Data: In Vitro Antifungal Activity

The antifungal activity is often evaluated by the percentage of inhibition of mycelial growth at a specific concentration or by determining the half-maximal effective concentration (EC50).

| Compound ID | Fungal Species | Inhibition (%) at 50 µg/mL | EC50 (µg/mL) | Reference |

| 5b | Botrytis cinerea | 96.76 | - | [6][7] |

| 5j | Botrytis cinerea | 96.84 | - | [6][7] |

| 5l | Botrytis cinerea | 100 | - | [6][7] |

| 5u | Rhizoctonia solani | - | 26.0 | [16] |

| B4 | Botrytis cinerea | - | 8.91 | [17] |

Experimental Protocol: Fungal Mycelial Growth Inhibition Assay

This assay is a common method to screen for antifungal activity against filamentous fungi.

-

Compound Preparation: Dissolve the trifluoromethylpyrimidine compounds in a suitable solvent like DMSO to create stock solutions.

-

Media Preparation: Prepare a potato dextrose agar (PDA) medium and autoclave it. While the medium is still molten, add the test compound to achieve the desired final concentration.[14] Pour the mixture into Petri dishes.

-

Inoculation: Place a mycelial plug (a small disc of agar with fungal hyphae) from a fresh culture of the test fungus onto the center of the PDA plate containing the test compound.[14]

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for a few days, until the fungal growth in the control plate (containing only the solvent) has reached a significant size.[14]

-

Measurement: Measure the diameter of the fungal colony in both the control and treated plates.

-

Calculation: Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.

Antiviral Activity: A New Frontier in Viral Inhibition

Trifluoromethylpyrimidines have demonstrated promising antiviral activity, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[14][16] Some fluorinated nucleoside analogues, which can include a modified pyrimidine ring, are also established antiviral drugs.[18][19]

Mechanism of Action

The antiviral mechanism of some trifluoromethylpyrimidine derivatives against TMV is thought to involve interaction with the viral coat protein (TMV-CP).[16] This interaction may interfere with viral assembly or uncoating, thus inhibiting viral replication. For nucleoside analogues, the mechanism often involves the inhibition of viral DNA or RNA polymerases after intracellular phosphorylation.[20]

Quantitative Data: In Vivo Antiviral Activity against TMV